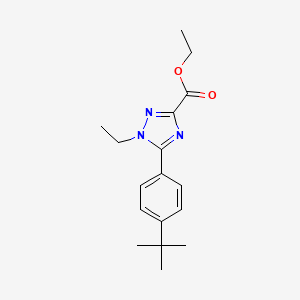
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl-substituted phenyl ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor, such as an α,β-unsaturated carbonyl compound.
Introduction of the Phenyl Group: The phenyl group with a tert-butyl substituent can be introduced via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and ester groups may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl 5-phenyl-1-ethyl-1H-1,2,4-triazole-3-carboxylate: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.
Ethyl 5-(4-methylphenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Ethyl 5-(4-chlorophenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate:
Uniqueness
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
ethyl 5-(4-tert-butylphenyl)-1-ethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-6-20-15(18-14(19-20)16(21)22-7-2)12-8-10-13(11-9-12)17(3,4)5/h8-11H,6-7H2,1-5H3 |
InChIキー |
AMVPWEIWWZWJIW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC(=N1)C(=O)OCC)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





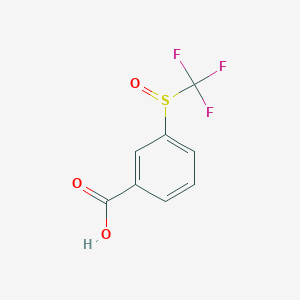
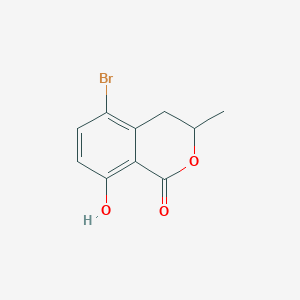

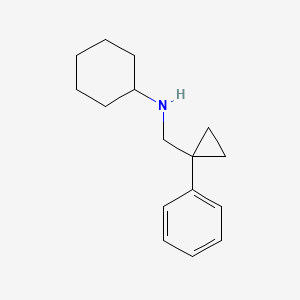
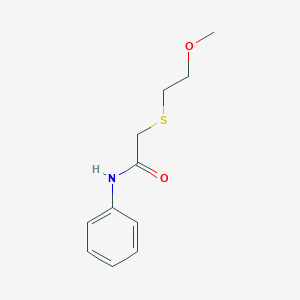

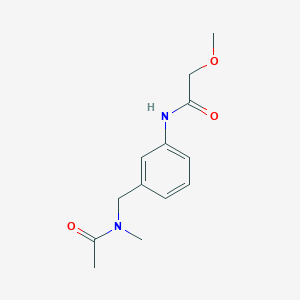
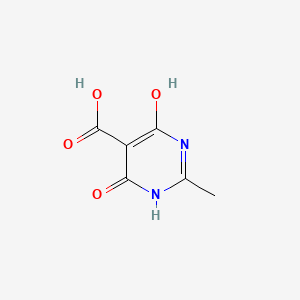
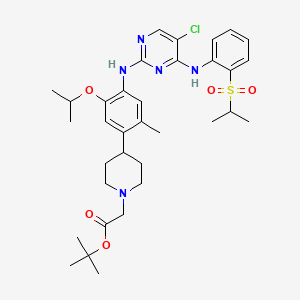
![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)

